molecular formula C8H13NO2 B3043025 Ethyl 2-isocyano-3-methylbutanoate CAS No. 71014-99-8

Ethyl 2-isocyano-3-methylbutanoate

Cat. No.: B3043025
CAS No.: 71014-99-8
M. Wt: 155.19 g/mol
InChI Key: BEZYSHYRUGMEES-UHFFFAOYSA-N
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Description

Ethyl 2-isocyano-3-methylbutanoate is an organic compound with the molecular formula C8H13NO2. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for its isocyano functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isocyano-3-methylbutanoate can be synthesized through various organic synthesis methods. One common approach involves the reaction of ethyl 2-cyano-3-methylbutanoate with a suitable reagent to introduce the isocyano group. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isocyano-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Ethyl 2-isocyano-3-methylbutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique reactivity makes it useful in studying biological processes and interactions.

    Medicine: Research into its potential medicinal properties, such as antibacterial and antifungal activities, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ethyl 2-isocyano-3-methylbutanoate exerts its effects involves its isocyano group, which can interact with various molecular targets. The isocyano group is known for its ability to coordinate with metal ions and form stable complexes. This property is exploited in various applications, including catalysis and drug design . The molecular pathways involved in its action depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-isocyano-3-methylbutanoate include other esters with isocyano groups, such as ethyl 2-isocyanato-3-methylbutanoate and ethyl 2-cyano-3-methylbutanoate .

Uniqueness

What sets this compound apart is its specific combination of the ester and isocyano functional groups, which confer unique reactivity and properties. This makes it particularly valuable in specialized chemical syntheses and research applications .

Properties

IUPAC Name

ethyl 2-isocyano-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZYSHYRUGMEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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